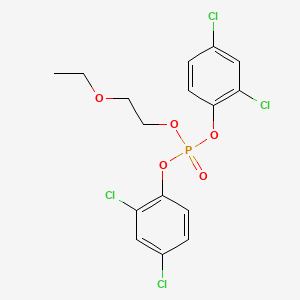
Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate: is an organophosphorus compound known for its applications in various fields, including flame retardancy and plastic additives. Its molecular formula is C14H14Cl4O4P , and it is characterized by the presence of two 2,4-dichlorophenyl groups and a 2-ethoxyethyl phosphate group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate typically involves the reaction of 2,4-dichlorophenol with phosphoryl chloride to form bis(2,4-dichlorophenyl) chlorophosphate . This intermediate is then reacted with 2-ethoxyethanol under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenol and phosphoric acid derivatives .
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Acids or bases: for hydrolysis reactions.
Major Products:
- 2,4-Dichlorophenol
- Phosphoric acid derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a flame retardant in various plastic products, coatings, and textiles due to its ability to enhance flame resistance .
Biology and Medicine:
- Research is ongoing to explore its potential applications in biological systems and pharmaceutical formulations .
Industry:
Wirkmechanismus
The mechanism by which Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate exerts its effects is primarily through its phosphorylation activity . It can interact with various molecular targets, including proteins and enzymes , leading to modifications in their activity. The presence of the 2,4-dichlorophenyl groups enhances its ability to interact with hydrophobic regions of target molecules .
Vergleich Mit ähnlichen Verbindungen
- Bis(2,4-dichlorophenyl) chlorophosphate
- Bis(2-ethylhexyl) phosphate
- Bis(2,4-dichlorophenyl) hydrogen phosphate
Uniqueness: Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate is unique due to the presence of the 2-ethoxyethyl group , which imparts distinct chemical properties and enhances its solubility in organic solvents. This makes it more versatile in various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
61574-73-0 |
|---|---|
Molekularformel |
C16H15Cl4O5P |
Molekulargewicht |
460.1 g/mol |
IUPAC-Name |
bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate |
InChI |
InChI=1S/C16H15Cl4O5P/c1-2-22-7-8-23-26(21,24-15-5-3-11(17)9-13(15)19)25-16-6-4-12(18)10-14(16)20/h3-6,9-10H,2,7-8H2,1H3 |
InChI-Schlüssel |
WFSLLNIVVYOLFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
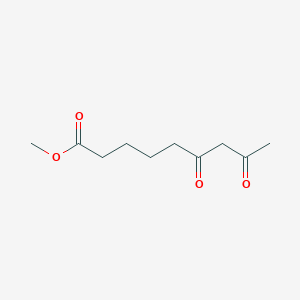
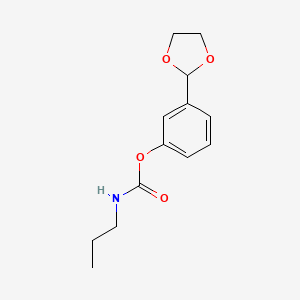
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)
![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14585966.png)
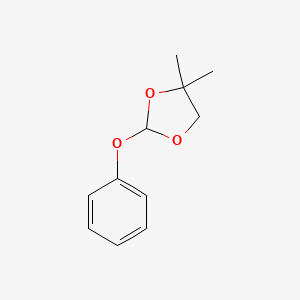

![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
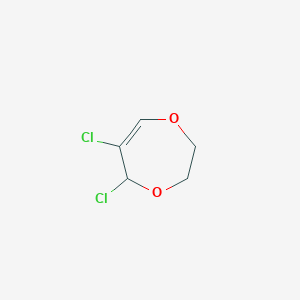

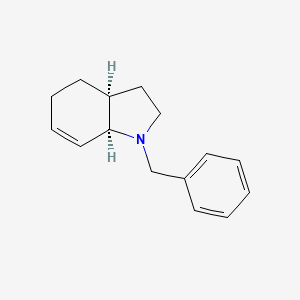
![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
